molecular formula C20H34O3 B197986 Darutigenol CAS No. 5940-00-1

Darutigenol

Cat. No. B197986
CAS RN: 5940-00-1
M. Wt: 322.5 g/mol
InChI Key: NCAZLDCEJHFJDT-KHKZNYETSA-N
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Description

Darutigenol is a natural active product derived from the Chinese herbal medicine . It has a molecular weight of 322.49 and its IUPAC name is (3alpha,5beta,9beta,10alpha,13alpha,15R)-pimar-8(14)-ene-3,15,16-triol . It has been found to have an antithrombotic effect, which may be related to the inhibition of platelet aggregation and adhesion .


Molecular Structure Analysis

This compound has a molecular formula of C20H34O3 . Its InChI code is 1S/C20H34O3/c1-18(2)15-6-5-13-11-19(3,17(23)12-21)9-7-14(13)20(15,4)10-8-16(18)22/h11,14-17,21-23H,5-10,12H2,1-4H3/t14-,15-,16-,17+,19+,20+/m1/s1 .


Physical And Chemical Properties Analysis

This compound is a powder that is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored at -20°C for long-term preservation .

Scientific Research Applications

  • Analgesic Activity and Inflammatory Effects : Darutigenol is known for its analgesic activity and effects on inflammation. A high-performance liquid chromatography (HPLC) method was developed for its quantification in Herba Siegesbeckiae, aiding in quality control and specification upgrades of this medicinal plant (Tran Thi Van Anh et al., 2022).

  • Processing Technology of Siegesbeckia Herbs : Studies on the changes in this compound content in Siegesbeckia herbs during processing have been conducted. These studies help in understanding the chemical variations during the processing of these herbs (Fan-Yao Kong et al., 2014).

  • Antifertility Effects : Research has identified this compound in Siegesbeckia glabrescens Mak and noted its potential in terminating early pregnancy in experimental rats (X. Dong et al., 1989).

  • Rapid Detection Techniques : HPLC-UV methods using core–shell columns have been developed for the quick determination of this compound in Herba Siegesbeckiae. These methods offer efficient sample cleanup and rapid analysis, enhancing the study of diterpenoids in these herbs (Yong Zhang et al., 2018).

  • Inhibitory Effects on Breast Cancer Cell Migration : Some compounds related to this compound have shown inhibitory effects on the migration of breast cancer cells, indicating potential therapeutic applications (Jianbin Wang et al., 2017).

Mechanism of Action

Target of Action

Darutigenol (DL) is a natural active product derived from the Chinese herbal medicine Sigesbeckia glabrescens (Makino) Makino . It primarily targets the JAK-STAT3 pathway . This pathway plays a crucial role in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell .

Mode of Action

This compound interacts with its targets by inhibiting the JAK-STAT3 pathway . This inhibition reduces inflammation and cartilage degradation . It also exerts an anti-inflammatory effect via the JAK1, 3/STAT3 and MAPK pathways .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the JAK-STAT3 pathway . By inhibiting this pathway, this compound reduces inflammation and cartilage degradation . The compound also affects the interleukin (IL)-6/JAK1,3/STAT3 axis and downregulates MMP2 and MMP9 .

Pharmacokinetics

It’s known that the therapeutic effect of this compound was constrained by its poor water solubility and low bioavailability .

Result of Action

This compound effectively attenuates inflammation, mitigates articular cartilage degradation, and bone erosion, and alleviates the inflammatory joints associated with rheumatoid arthritis (RA) . It also substantially downregulates the Janus kinase (JAK)1, JAK3, matrix metalloproteinase (MMP)2, MMP9, and phospho-signal transducer and activator of transcription (p-STAT)3 proteins in the joints .

Action Environment

The action environment of this compound is influenced by reactive oxygen species (ROS). To overcome the limitations of this compound’s water solubility and bioavailability, ROS-responsive prodrug nanoassemblies were employed, which could be passively transported to the joint inflammation site and decomposed in the inflammatory environment to release this compound .

Safety and Hazards

Darutigenol is considered toxic and can cause moderate to severe irritation to the skin and eyes. It’s recommended to avoid inhalation and contact with skin, eyes, and clothing. Use of personal protective equipment and chemical-resistant gloves is advised .

properties

IUPAC Name

(1R)-1-[(2S,4aR,4bS,7R,8aS)-7-hydroxy-2,4b,8,8-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3/c1-18(2)15-6-5-13-11-19(3,17(23)12-21)9-7-14(13)20(15,4)10-8-16(18)22/h11,14-17,21-23H,5-10,12H2,1-4H3/t14-,15-,16-,17+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAZLDCEJHFJDT-KHKZNYETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3=CC(CCC3C2(CCC1O)C)(C)C(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CC[C@H](C3(C)C)O)C)[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5940-00-1
Record name Darutigenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005940001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DARUTIGENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTZ5NBR55T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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